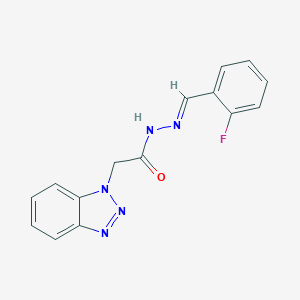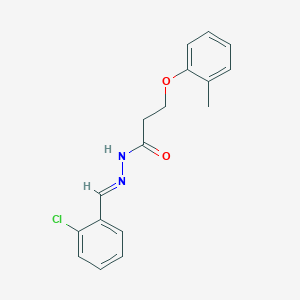![molecular formula C11H10BrN7O3 B387191 4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B387191.png)
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound with the molecular formula C11H10BrN7O3 This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-bromobenzoic acid with hydrazine hydrate to form 4-bromobenzohydrazide.
Formation of the Intermediate: The intermediate compound, 2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene, is synthesized separately. This involves the nitration of a suitable precursor followed by cyclization to form the tetraazole ring.
Condensation Reaction: The final step is the condensation of 4-bromobenzohydrazide with the intermediate compound under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Explosives Research: The presence of the nitro and tetraazole groups makes it a candidate for high-energy materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It may contribute to the electronic properties of materials through its conjugated system and functional groups.
In Explosives: The nitro and tetraazole groups can undergo rapid decomposition, releasing a large amount of energy.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}ethylidene)benzohydrazide: Similar structure but lacks the methyl group.
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}-1-methylethylidene)benzohydrazide: Similar but with different substituents on the benzene ring.
Uniqueness
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a bromine atom, nitro group, and tetraazole ring is not commonly found in other compounds, making it a valuable subject for research and development.
Propiedades
Fórmula molecular |
C11H10BrN7O3 |
|---|---|
Peso molecular |
368.15g/mol |
Nombre IUPAC |
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,20)/b13-7- |
Clave InChI |
BFLRESRBIGEKQI-QPEQYQDCSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387112.png)

![2-bromo-N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B387115.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B387116.png)
![2-[(3-bromobenzyl)oxy]-N'-(2,4-dipropoxybenzylidene)benzohydrazide](/img/structure/B387117.png)
![N-(1-{[2-(1-{4-nitro-2-thienyl}ethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B387118.png)

![Ethyl {[4-(benzoylamino)-5-chloro-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B387123.png)
![Ethyl cyano[(2,5-dichlorophenyl)hydrazono]acetate](/img/structure/B387126.png)


![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-{[(2-iodoanilino)carbonyl]amino}tetrahydro-2H-pyran-4-yl acetate](/img/structure/B387132.png)

